molecular formula C13H9ClN6O2S B2809779 2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-37-4

2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2809779
CAS No.: 1396877-37-4
M. Wt: 348.77
InChI Key: PSZSBGLADIXQOH-UHFFFAOYSA-N
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Description

2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-aminobenzoic acid to form the amide intermediate.

    Tetrazole Formation: The amide intermediate undergoes cyclization with sodium azide to form the tetrazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chlorothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit or modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: A factor Xa inhibitor with a similar chlorothiophene moiety.

    Flutamide: An antiandrogen with a similar amide linkage.

Uniqueness

2-(4-(5-chlorothiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring and a chlorothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug design and materials science.

Properties

IUPAC Name

2-[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O2S/c14-10-6-5-9(23-10)13(22)16-7-1-3-8(4-2-7)20-18-12(11(15)21)17-19-20/h1-6H,(H2,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSBGLADIXQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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